![molecular formula C23H20N2O2 B12538848 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- CAS No. 653605-00-6](/img/structure/B12538848.png)
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- is a chemical compound with the molecular formula C23H20N2O2 and a molecular weight of 356.424 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a cyano group, and a cyclopentyloxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate, are commonly used due to their simplicity and cost-effectiveness . These methods allow for the large-scale production of the compound with minimal purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano and amide groups in the compound make it reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- has several scientific research applications:
Biology: The compound’s potential biological activities make it a subject of interest in biochemical research, particularly in the study of enzyme inhibitors and receptor modulators.
Medicine: Its unique structure and reactivity are explored in the development of new therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The cyano and amide groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[(Z)-Amino(imino)methyl]-N-[3-(cyclopentyloxy)phenyl]-2-naphthamide: This compound shares a similar naphthalene and cyclopentyloxyphenyl structure but differs in the presence of an amino(imino)methyl group.
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-: This compound is similar but has a cyclopentylmethyl group instead of a cyclopentyloxy group.
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, enhances its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
653605-00-6 |
|---|---|
Molekularformel |
C23H20N2O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
6-cyano-N-(3-cyclopentyloxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H20N2O2/c24-15-16-8-9-18-13-19(11-10-17(18)12-16)23(26)25-20-4-3-7-22(14-20)27-21-5-1-2-6-21/h3-4,7-14,21H,1-2,5-6H2,(H,25,26) |
InChI-Schlüssel |
HKDAYCCINKKFTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


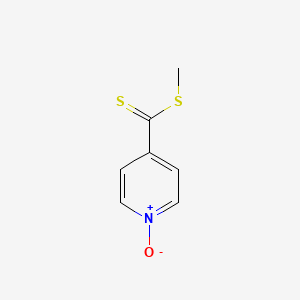
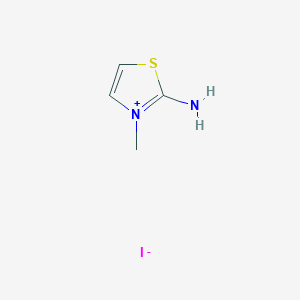
![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
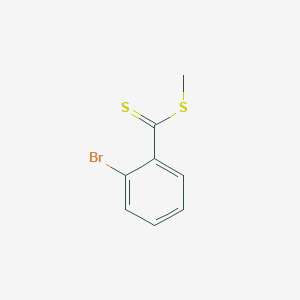
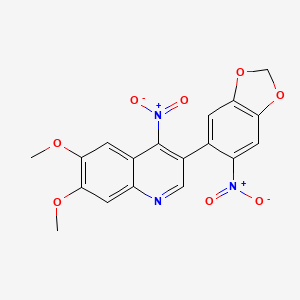
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
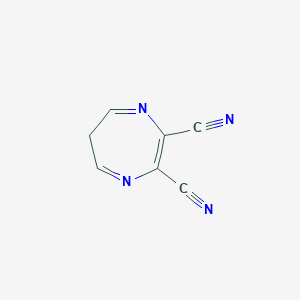
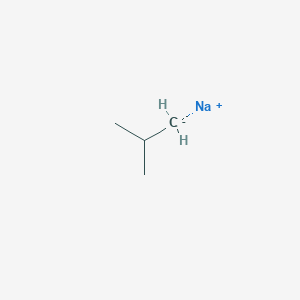
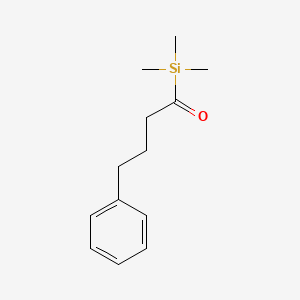

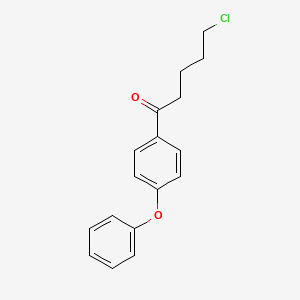
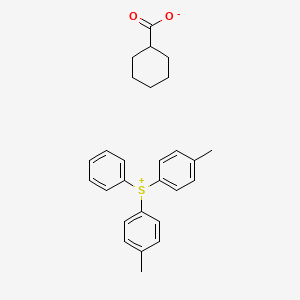
![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
